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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762

Introduction

Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent with a unique dual
mechanism of action, making it a valuable tool for researchers in virology and drug
development.[1][2] It functions as a prodrug, converting in plasma to its active form, AC1115.[3]
This active metabolite targets two critical proteins: the SARS-CoV-2 main protease (Mpro or
3CLpro), which is essential for viral replication, and the host-cell enzyme Cathepsin L (CTSL).
[3][4][5] The inhibition of CTSL provides a direct mechanism to study the endosomal pathway
of viral entry, a key process for numerous viruses, including coronaviruses.

The dual-inhibitory nature of Olgotrelvir allows for the simultaneous blockade of viral entry and
replication.[2][4] This makes it a potent antiviral candidate and a versatile research tool for
dissecting the viral life cycle. Specifically, its ability to inhibit CTSL can be leveraged to explore
the reliance of different viruses or viral variants on the endosomal entry pathway versus direct
fusion at the plasma membrane.

Mechanism of Action for Studying Viral Entry
Viruses like SARS-CoV-2 can enter host cells through two primary routes:

o Plasma Membrane Fusion: The viral spike protein is cleaved by cell surface proteases like
TMPRSS2, leading to direct fusion of the viral and cellular membranes.
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e Endosomal Entry: The virus is taken up into an endosome. Inside the endosome, host
proteases, primarily Cathepsin L, cleave the spike protein, triggering membrane fusion and
release of the viral genome into the cytoplasm.

Olgotrelvir's active form, AC1115, is a potent inhibitor of human CTSL. By treating cells with
Olgotrelvir, researchers can specifically block the endosomal entry pathway. This allows for
the investigation of:

The primary entry route of a specific virus or viral variant in different cell types.

The role of CTSL in viral pathogenesis.

The efficacy of entry-inhibiting drugs.

The potential for viruses to develop resistance to entry inhibitors.

Quantitative Data

The inhibitory activity of Olgotrelvir and its active form, AC1115, has been quantified in various
assays. These values are crucial for determining appropriate experimental concentrations.

Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite)

Target Assay Type IC50 Value Reference
SARS-CoV-2 Mpro )
Enzymatic Assay 2.7 nM
(WA-1)
SARS-CoV-2 Mpro )
) Enzymatic Assay 14.3 nM
(Omicron)
Human Cathepsin L )
Enzymatic Assay 27.4 pM

(CTSL)

Table 2: Antiviral Activity of Olgotrelvir Against SARS-CoV-2 Variants in Vero E6 Cells
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SARS-CoV-2

Average EC50

- Assay Type . Reference
WA-1 Cell-based Assay 0.28 - 4.26 uM [1]
Alpha Cell-based Assay 0.28 - 4.26 pM [1]
Beta Cell-based Assay 0.28 - 4.26 uM [1]
Delta Cell-based Assay 0.28 - 4.26 uM [1]
Gamma Cell-based Assay 0.28 - 4.26 uM [1]
Lambda Cell-based Assay 0.28 - 4.26 uM [1]

Experimental Protocols

Protocol 1: Pseudovirus Entry Inhibition Assay

This protocol is designed to specifically assess the inhibition of viral entry mediated by the

interaction of the viral spike protein with host cell receptors and proteases. It uses replication-

incompetent pseudoviruses, which carry a reporter gene (e.g., luciferase or GFP), making them

safe to handle in a BSL-2 laboratory.

Objective: To determine the effect of Olgotrelvir on the CTSL-mediated entry of SARS-CoV-2
pseudoviruses into host cells.

Materials:

o HEK293T cells expressing ACE2 (HEK293T-ACE?2)

» SARS-CoV-2 Spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles

carrying a luciferase reporter gene

e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin
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e Olgotrelvir (STI-1558)

e DMSO (vehicle control)

o 96-well white, clear-bottom cell culture plates
o Luciferase assay reagent (e.g., Bright-Glo™)
e Luminometer

Procedure:

o Cell Seeding: Seed HEK293T-ACEZ2 cells in a 96-well plate at a density of 2 x 1074 cells per
well. Incubate for 24 hours at 37°C, 5% CO2.

o Compound Preparation: Prepare a serial dilution of Olgotrelvir in complete DMEM. A typical
concentration range would be from 0.01 pM to 100 puM. Include a DMSO-only control.

e Pre-treatment: Remove the culture medium from the cells and add 50 uL of the prepared
Olgotrelvir dilutions or DMSO control to the respective wells. Incubate for 1-2 hours at 37°C.

e Infection: Add 50 pL of SARS-CoV-2 pseudovirus suspension to each well.
e Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

e Lysis and Luminescence Reading: Remove the supernatant. Lyse the cells and measure
luciferase activity according to the manufacturer's protocol for the chosen luciferase assay
system.

o Data Analysis: Calculate the percentage of inhibition for each concentration relative to the
DMSO control. Plot the results and determine the EC50 value, which is the concentration of
Olgotrelvir that inhibits pseudovirus entry by 50%.

Protocol 2: Live Virus Replication Assay (Focus on Entry Contribution)

This protocol assesses the overall antiviral activity of Olgotrelvir, which includes its effects on
both entry and replication. By comparing results in cells with different entry pathway
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dependencies (e.g., Vero E6 cells, which rely on endosomal entry, vs. Calu-3 cells, which
primarily use TMPRSS2-mediated entry), the contribution of entry inhibition can be inferred.

Objective: To quantify the antiviral efficacy of Olgotrelvir against live SARS-CoV-2 in a cell line
dependent on endosomal entry.

Materials:

» Vero EG6 cells

e Live, replication-competent SARS-CoV-2

o Eagle's Minimum Essential Medium (EMEM) with 2% FBS

e Olgotrelvir (STI-1558)

e DMSO (vehicle control)

o 96-well cell culture plates

o Reagents for quantifying viral load (e.g., RT-qPCR kit or antibody for immunofluorescence)
e BSL-3 containment facility

Procedure:

o Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2.5 x 10°4 cells per well
and incubate overnight.

o Compound Treatment: Prepare serial dilutions of Olgotrelvir in EMEM. Remove the growth
medium from the cells and add the compound dilutions.

« Infection: Immediately after adding the compound, infect the cells with SARS-CoV-2 at a
Multiplicity of Infection (MOI) of 0.01.

e Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

o Quantification of Viral Replication:
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o For RT-qPCR: Extract RNA from the cell supernatant or cell lysate. Perform RT-gPCR to
quantify viral RNA copies.

o For Immunofluorescence: Fix and permeabilize the cells. Stain with an antibody against a
viral protein (e.g., Nucleocapsid). Image and quantify the percentage of infected cells.

o Data Analysis: Determine the EC50 value by plotting the reduction in viral RNA or infection
percentage against the log of Olgotrelvir concentration.
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Caption: Dual inhibitory mechanism of Olgotrelvir on viral entry and replication.
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Caption: Experimental workflow for a pseudovirus entry inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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